(1-Aminoindolin-6-yl)methanol
Overview
Description
(1-Aminoindolin-6-yl)methanol is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Mode of Action
The mode of action would depend on the specific targets that “(1-Aminoindolin-6-yl)methanol” interacts with. For instance, indole derivatives have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Methanol is a reduced one-carbon (C1) compound. It supports growth of aerobic methylotrophs that gain ATP from reduced redox equivalents by respiratory phosphorylation in their electron transport chains . .
Pharmacokinetics
Methanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the carbon footprint of methanol depends on the feedstock and the production pathway . .
Biochemical Analysis
Biochemical Properties
(1-Aminoindolin-6-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with acetylcholine esterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between this compound and acetylcholine esterase results in the inhibition of the enzyme’s activity, which can have implications for neurological functions and disorders . Additionally, this compound has been observed to interact with other biomolecules, such as elastase, where it acts as a noncompetitive allosteric inhibitor . These interactions highlight the compound’s potential as a modulator of enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In cancer cell lines, such as human colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23), this compound has demonstrated cytotoxic effects, with IC50 values in the low micromolar range . This indicates its potential as an anticancer agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of the peroxisome proliferator-activated receptor (PPAR) and other signaling pathways involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. As mentioned earlier, this compound acts as a noncompetitive allosteric inhibitor of elastase, binding to a site distinct from the enzyme’s active site and altering its conformation . This inhibition reduces the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, this compound’s interaction with acetylcholine esterase involves binding to the enzyme and preventing the breakdown of acetylcholine, which can impact neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been noted, with prolonged exposure to this compound resulting in sustained inhibition of enzymatic activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . This metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(1-amino-2,3-dihydroindol-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-4-3-8-2-1-7(6-12)5-9(8)11/h1-2,5,12H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFBXBGLNXFLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.